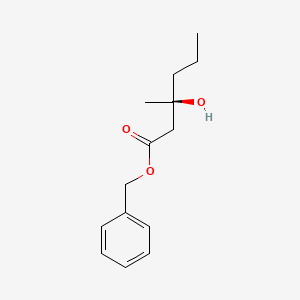![molecular formula C9H20O2Si B14211466 Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane CAS No. 821017-87-2](/img/structure/B14211466.png)
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane is an organosilicon compound with the molecular formula C9H20O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane can be synthesized through several methods. One common method involves the reaction of allyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and stability.
Wirkmechanismus
The mechanism by which Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex structures. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(propoxy)silane
- Trimethyl(allyloxy)silane
- Trimethyl(propargyloxy)silane
Uniqueness
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane is unique due to its specific structure, which combines an allyl group with a propoxy group attached to a silicon atom. This unique combination imparts distinct reactivity and properties, making it valuable in applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
821017-87-2 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
trimethyl(3-prop-2-enoxypropoxy)silane |
InChI |
InChI=1S/C9H20O2Si/c1-5-7-10-8-6-9-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
CNFIVAYNSFNTEL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)


![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

